molecular formula C13H14FNO2S B8377960 [2-(5-Fluoro-benzo[b]thiophen-3-yl)-ethyl]-carbamic acid ethyl ester

[2-(5-Fluoro-benzo[b]thiophen-3-yl)-ethyl]-carbamic acid ethyl ester

Cat. No. B8377960
M. Wt: 267.32 g/mol
InChI Key: VOFPKPATNPSXKZ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

[2-(5-Fluoro-benzo[b]thiophen-3-yl)-ethyl]-carbamic acid ethyl ester (I-45d: 550 mg, 2.059 mmol) was reacted with P2O5 (461 mg, 4.11 mmol) and POCl3 (7 mL). The resulting mixture was refluxed at 110° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (2% methanol in chloroform) afforded 90 mg of the product (19.78% yield).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
461 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Yield
19.78%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[C:9]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=2[S:11][CH:12]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=P(Cl)(Cl)Cl>>[F:17][C:15]1[CH:14]=[CH:13][C:10]2[S:11][C:12]3[C:4](=[O:3])[NH:5][CH2:6][CH2:7][C:8]=3[C:9]=2[CH:16]=1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)OC(NCCC=1C2=C(SC1)C=CC(=C2)F)=O
Name
Quantity
461 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in chloroform)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C3=C(C(NCC3)=O)S2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 19.78%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.